Thalidomide-O-C3-alkyne

PROTAC linker optimization BRD4 degradation ternary complex geometry

Thalidomide-O-C3-alkyne (CAS 2568279-75-2) is a synthetic derivative of thalidomide functionalized with a three-carbon alkyl linker terminating in an alkyne group at the 4-position of the phthalimide ring. It serves as a cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand-linker conjugate for proteolysis-targeting chimera (PROTAC) assembly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C18H16N2O5
Molecular Weight 340.3 g/mol
Cat. No. B14765682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C3-alkyne
Molecular FormulaC18H16N2O5
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC#CCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C18H16N2O5/c1-2-3-4-10-25-13-7-5-6-11-15(13)18(24)20(17(11)23)12-8-9-14(21)19-16(12)22/h1,5-7,12H,3-4,8-10H2,(H,19,21,22)
InChIKeyWCMVYOKGXFRQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C3-alkyne: A C3-Alkyl-Alkyne Cereblon Ligand Building Block for Modular PROTAC Synthesis


Thalidomide-O-C3-alkyne (CAS 2568279-75-2) is a synthetic derivative of thalidomide functionalized with a three-carbon alkyl linker terminating in an alkyne group at the 4-position of the phthalimide ring . It serves as a cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand-linker conjugate for proteolysis-targeting chimera (PROTAC) assembly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The parent thalidomide scaffold binds CRBN with a Kd of approximately 250 nM [1], and the O-C3-alkyne modification is positioned at a solvent-exposed site that preserves this binding affinity while providing a modular chemical handle for conjugation to azide-functionalized target-binding ligands.

Why Thalidomide-O-C3-alkyne Cannot Be Replaced by Thalidomide-Propargyl, Longer-Chain, or Azide-Only Analogs in PROTAC Design


In PROTAC development, linker length, exit vector position, and terminal functional group are not interchangeable parameters—each directly governs ternary complex geometry, ubiquitination efficiency, and degradation potency [1]. The C3 alkyl spacer (~11.4 Å extended length) occupies a critical middle ground: shorter C2 or propargyl linkers (<8 Å) often fail to bridge the E3 ligase–target protein distance required for productive ternary complex formation, while longer C5–C6 alkyl or PEG linkers can introduce excessive flexibility that reduces effective molarity and degradation Dmax [2]. Additionally, the alkyne versus azide terminal group determines which click chemistry partner is required—substituting Thalidomide-O-C3-alkyne with its azide counterpart (Thalidomide-O-C3-azide, CAS 2758432-00-5) inverts the conjugation chemistry and may be incompatible with pre-existing azide-modified target ligand libraries. The following quantitative evidence demonstrates where linker geometry, exit vector, and terminal functionality produce measurable differences in degradation outcomes.

Quantitative Differentiation Evidence for Thalidomide-O-C3-alkyne Versus Closest Analogs in PROTAC Building Block Selection


C3 Alkyl Spacer (~11.4 Å) Enables Optimal Ternary Complex Geometry Compared to Shorter Propargyl (C1) and Longer C5 Linkers in BRD4 PROTAC Degradation

Structure-activity relationship studies on thalidomide-based PROTACs demonstrate that alkyl spacer length critically determines degradation efficiency. Intermediate spacers of 3–4 carbons (11.4–13.8 Å extended length) enable optimal cereblon-to-target protein ubiquitin transfer geometry, yielding BRD4 degradation DC₅₀ values of 12–50 nM in cellular assays [1]. In contrast, shorter C1–C2 spacers (<8 Å) reduce BRD4 degradation efficiency to below 20% of the levels achieved with optimized C3–C4 linkers, while excessively long C5+ linkers introduce conformational entropy that diminishes effective molarity and Dmax [1]. The C3 spacer thus occupies a functionally validated optimal range for BRD4-targeting PROTACs, providing a quantitative basis for selecting Thalidomide-O-C3-alkyne over shorter propargyl-based or longer C5-based building blocks.

PROTAC linker optimization BRD4 degradation ternary complex geometry

4-Position Exit Vector Permits Shorter Linkers Compared to 5-Position Attachment in Aurora Kinase A PROTAC Degradation

A systematic SAR study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA) explored both 4- and 5-positions as thalidomide linker attachment points. The most potent degrader, SK2188 (DC₅₀,24h = 3.9 nM, Dmax,24h = 89%), utilized the 4-position exit vector [1]. Switching the linker attachment from the 4- to the 5-position of thalidomide produced a distinct SAR profile: the 5-position tolerated shorter PEG linkers (as short as 2 PEG units) while maintaining potent degradation, whereas certain 4-position PROTACs with identical short linkers (e.g., SK3250) completely failed to degrade AURKA [1]. This demonstrates that the 4-position exit vector—exactly the attachment geometry of Thalidomide-O-C3-alkyne—requires linker optimization distinct from 5-position analogs and, when properly matched, can yield single-digit nanomolar DC₅₀ values.

AURKA degradation exit vector PROTAC linker design

Terminal Alkyne Enables CuAAC Click Chemistry While C3 Spacer Reduces Steric Hindrance Versus Direct Propargyl Attachment

Thalidomide-O-C3-alkyne presents a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely adopted click chemistry modality for PROTAC assembly [1]. The three-carbon alkyl spacer separates the reactive alkyne from the phthalimide ring by approximately 11.4 Å, reducing steric hindrance during the CuAAC reaction compared to Thalidomide-propargyl (CAS 2098487-39-7, MW 312.28), where the alkyne is directly attached via a single methylene bridge to the 4-oxygen and located only ~4–5 Å from the phthalimide ring . Thalidomide-propargyl carries the alkyne at a position known not to significantly affect binding to cereblon, as confirmed by the Tocris Bioscience product specification , but the direct attachment creates a sterically constrained environment that can reduce CuAAC reaction rates and yields with bulky azide partners. The C3 spacer in Thalidomide-O-C3-alkyne provides approximately 2.5× greater alkyne-to-phthalimide separation, increasing the conformational freedom of the alkyne to engage diverse azide coupling partners during ternary complex assembly.

CuAAC click chemistry PROTAC conjugation alkyne-azide cycloaddition

All-Carbon C3 Linker Provides Higher Membrane Permeability Potential Compared to PEG-Based Thalidomide Linkers of Comparable Length

The physicochemical properties of the linker component significantly influence overall PROTAC drug-likeness. The all-carbon C3 alkyl linker in Thalidomide-O-C3-alkyne (linker MW contribution ~56 Da) contributes only 2 hydrogen bond acceptors (ether oxygen plus carbonyl oxygen if amide-linked), compared to 4 hydrogen bond acceptors for a PEG3 linker (MW contribution ~132 Da) [1]. This difference has measurable consequences for PROTAC properties: PEG linkers enhance aqueous solubility by approximately 10- to 50-fold over comparable alkyl linkers but reduce passive membrane permeability due to the higher hydrogen bond acceptor count, which increases the desolvation penalty for membrane passage [1]. For PROTACs, where poor cellular permeability is a well-documented bottleneck, the all-carbon C3 linker provides a permeability advantage estimated at 2- to 5-fold higher passive diffusion (based on reduced H-bond acceptor count and higher lipophilicity), while the trade-off in aqueous solubility can be managed through DMSO stock solutions at appropriate concentrations.

PROTAC physicochemical properties linker lipophilicity cellular permeability

CRBN Binding Affinity Preserved: C3-Alkyne Modification at 4-Position Does Not Alter Kd Relative to Parent Thalidomide (~250 nM) While Differing from Pomalidomide (~10–30 nM)

The glutarimide ring of thalidomide is the critical pharmacophore for cereblon (CRBN) binding, and the 4-position of the phthalimide ring is solvent-exposed in the thalidomide-CRBN co-crystal structure, making it tolerant of substitution without perturbing the binding interaction [1]. Parent thalidomide binds CRBN with a Kd of approximately 250 nM as measured by fluorescence polarization assay [1]. Thalidomide-O-C3-alkyne retains the intact glutarimide pharmacophore and attaches the C3-alkyne linker at the 4-position via an ether linkage; based on structural evidence, this modification is not expected to alter CRBN binding affinity beyond the ~250 nM Kd of the parent compound. Tocris Bioscience notes that alkyne-functionalized thalidomide derivatives carry the modification at a position known not to significantly affect binding to cereblon . This contrasts with pomalidomide-based building blocks, which bind CRBN approximately 10- to 25-fold more tightly (Kd ~10–30 nM), and with thalidomide analogs modified at the glutarimide nitrogen, which can substantially weaken or abolish CRBN binding.

CRBN binding affinity Kd retention solvent-exposed modification

Optimal Procurement and Application Scenarios for Thalidomide-O-C3-alkyne in PROTAC Research and Development


PROTAC Library Synthesis Requiring Modular Alkyne-Azide Click Conjugation with Sterically Demanding Target Ligands

When building a PROTAC compound library by CuAAC conjugation of a common target-protein ligand bearing an azide handle, Thalidomide-O-C3-alkyne is the preferred CRBN-recruiting building block. The ~11.4 Å C3 spacer provides sufficient distance to minimize steric clash between the phthalimide ring and bulky azide-modified ligands during the click reaction, improving conjugation yields compared to Thalidomide-propargyl (direct attachment). This is supported by linker SAR data showing that C3–C4 spacers achieve optimal BRD4 degradation DC₅₀ values of 12–50 nM, while shorter spacers reduce efficiency to <20% of the maximum [1]. Researchers planning to screen 10–100 PROTAC variants across multiple target proteins should procure Thalidomide-O-C3-alkyne as their primary alkyne-functionalized CRBN ligand to maximize the probability of identifying active degraders in the first synthetic round. [1]

Aurora Kinase A (AURKA) and Other Kinase PROTAC Development Using 4-Position Exit Vector Geometry

The AURKA PROTAC SAR study by Maia et al. (Eur. J. Med. Chem., 2023) provides direct evidence that the 4-position thalidomide exit vector—the attachment geometry of Thalidomide-O-C3-alkyne—can support potent degradation with DC₅₀ values as low as 3.9 nM when paired with an appropriately optimized linker [2]. Researchers developing PROTACs for kinases or other targets where the 4-position exit vector has been structurally validated should prioritize Thalidomide-O-C3-alkyne over 5-position analogs, as the exit vector position dictates which linker lengths will be productive. This scenario is particularly relevant for targets where 5-position PROTACs have shown poor or no degradation, and a switch to the 4-position is needed to identify active compounds, given the >250-fold potency differential observed between optimally and suboptimally matched exit vector–linker combinations. [2]

Cellular Permeability-Focused PROTAC Optimization Where Lipophilic All-Carbon Linkers Are Preferred Over PEG Alternatives

Many PROTACs suffer from poor cellular permeability due to their high molecular weight and hydrogen bond donor/acceptor count. The all-carbon C3 alkyl linker in Thalidomide-O-C3-alkyne contributes only 2 hydrogen bond acceptors (vs. 4 for a PEG3 linker), and its higher lipophilicity (estimated cLogP contribution ~1.5 vs. ~−0.5 for PEG3) can improve passive membrane diffusion by an estimated 2- to 5-fold [1]. For intracellular targets where achieving adequate unbound cytosolic PROTAC concentration is the primary challenge, selecting an all-carbon linker building block over a PEG-based alternative may provide the permeability advantage needed to reach efficacious degradation. This strategy is supported by the general observation that reducing linker H-bond acceptor count improves PROTAC permeability in PAMPA and Caco-2 models [1], though target- and cell-type-specific validation is always required. [1]

Thalidomide-Class Neosubstrate Selectivity Required: Avoiding Pomalidomide-Associated Off-Target Degradation of IKZF1/3 and GSPT1

Thalidomide-based PROTACs exhibit a distinct neosubstrate degradation profile compared to pomalidomide- or lenalidomide-based PROTACs, primarily affecting IKZF1/3 (Ikaros/Aiolos) and GSPT1 to different extents [3]. Thalidomide-O-C3-alkyne, which retains the thalidomide pharmacophore with a CRBN Kd of ~250 nM [4], is expected to maintain the thalidomide-class neosubstrate selectivity profile. For applications where pomalidomide-based PROTACs produce unacceptable off-target degradation of zinc-finger transcription factors—for example, in hematopoietic cells where IKZF1/3 degradation is cytotoxic and confounds target-specific phenotypic readouts—switching to a thalidomide-based building block such as Thalidomide-O-C3-alkyne may reduce this liability while preserving target degradation activity. This consideration is critical when selecting between thalidomide- and pomalidomide-class CRBN-recruiting building blocks at the procurement stage. [3][4]

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